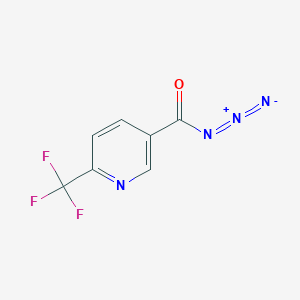
6-(Trifluoromethyl)pyridine-3-carbonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)pyridine-3-carbonyl azide is a chemical compound with the molecular formula C7H3F3N4O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and the azide functional group makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyridine-3-carbonyl azide typically involves the reaction of 6-(Trifluoromethyl)pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with sodium azide to yield the desired azide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same basic reactions as in laboratory settings, but optimized for efficiency and yield. This often includes the use of continuous flow reactors and automated systems to handle hazardous reagents like sodium azide safely.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyridine-3-carbonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, often under mild conditions.
Cycloaddition Reactions: Typically involve alkyne or alkene partners, often catalyzed by copper.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly used.
Major Products Formed
Substitution Reactions: Yield substituted pyridine derivatives.
Cycloaddition Reactions: Produce triazole derivatives.
Reduction Reactions: Result in the formation of amines.
Scientific Research Applications
6-(Trifluoromethyl)pyridine-3-carbonyl azide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyridine-3-carbonyl azide primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it useful in drug design .
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)pyridine-3-carboxylic acid
- 6-(Trifluoromethyl)pyridine-3-carbonitrile
- 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Uniqueness
6-(Trifluoromethyl)pyridine-3-carbonyl azide is unique due to the presence of both the trifluoromethyl and azide groups. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis. The azide group allows for cycloaddition reactions, while the trifluoromethyl group enhances the compound’s overall stability and lipophilicity .
Properties
CAS No. |
648423-75-0 |
|---|---|
Molecular Formula |
C7H3F3N4O |
Molecular Weight |
216.12 g/mol |
IUPAC Name |
6-(trifluoromethyl)pyridine-3-carbonyl azide |
InChI |
InChI=1S/C7H3F3N4O/c8-7(9,10)5-2-1-4(3-12-5)6(15)13-14-11/h1-3H |
InChI Key |
WXVLVMGABAGEMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N=[N+]=[N-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


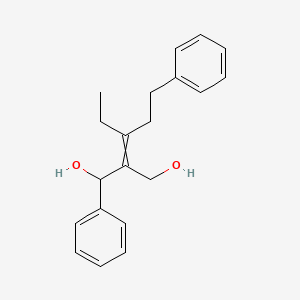
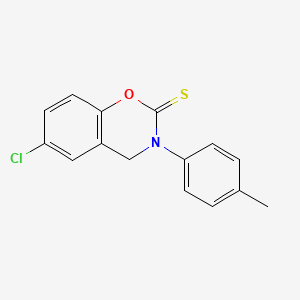
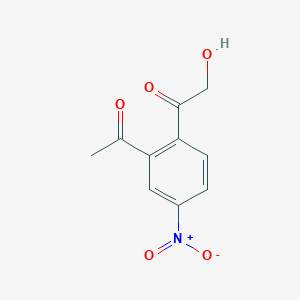
![5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12602990.png)
![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)
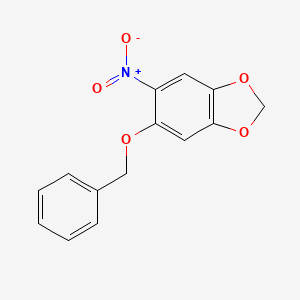
![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)
![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)
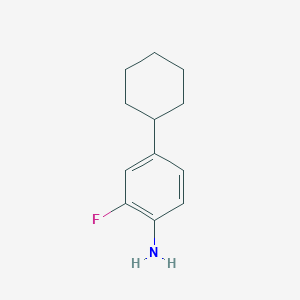
![N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B12603036.png)
![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)
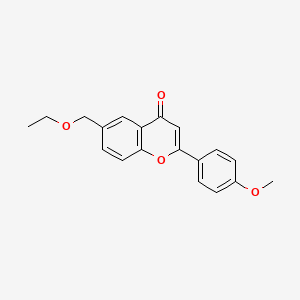

![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
